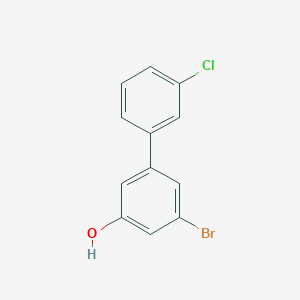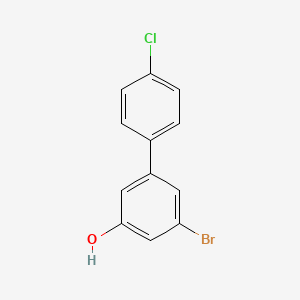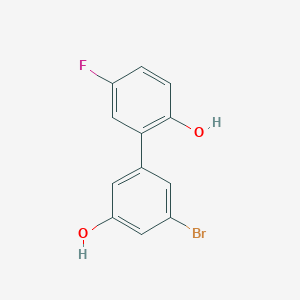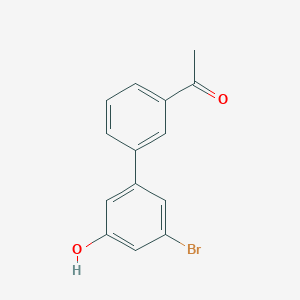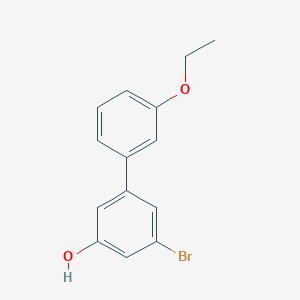
3-Bromo-5-(2-methylthiophenyl)phenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-5-(2-methylthiophenyl)phenol, 95% (3B5MTP) is a phenolic compound that has been used in various scientific research applications. It is a colorless solid with a melting point of 93-95°C and a boiling point of 215-217°C. 3B5MTP is also known as 2-methylthiophenol and is an important intermediate for various organic syntheses.
Applications De Recherche Scientifique
3B5MTP is used in a variety of scientific research applications. It has been used as a starting material for the synthesis of various organic compounds such as 2-methylthiophene-3-carboxylic acid, 2-methylthiophene-3-carboxaldehyde, and 2-methylthiophene-3-carboxylic acid ethyl ester. 3B5MTP has also been used as a reactant in the synthesis of various heterocyclic compounds such as 2-methylthiophene-3-carboxylic acid, 2-methylthiophene-3-carboxaldehyde, and 2-methylthiophene-3-carboxylic acid ethyl ester.
Mécanisme D'action
The mechanism of action of 3B5MTP is not well understood. However, it is believed that the bromination of 2-methylthiophenol produces 3B5MTP through a nucleophilic substitution reaction. In this reaction, the bromine atom acts as a nucleophile, displacing the hydrogen atom from the 2-methylthiophenol molecule. This displacement results in the formation of 3B5MTP.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3B5MTP are not well understood. However, it is believed that 3B5MTP may act as an antioxidant and anti-inflammatory agent. In addition, 3B5MTP has been shown to inhibit the growth of certain bacteria, fungi, and viruses.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3B5MTP in lab experiments include its high purity, low cost, and ease of synthesis. It is also a relatively stable compound, making it suitable for use in a variety of laboratory settings. However, 3B5MTP can be toxic in high concentrations and should be handled with care.
Orientations Futures
Future research on 3B5MTP should focus on further elucidating its mechanism of action and biochemical and physiological effects. In addition, further research should be conducted to determine the potential therapeutic applications of 3B5MTP, such as its potential use as an antioxidant or anti-inflammatory agent. Additionally, further research should be conducted to explore the potential of 3B5MTP as a starting material for the synthesis of various organic compounds and heterocyclic compounds. Finally, further research should be conducted to determine the potential toxicological effects of 3B5MTP.
Méthodes De Synthèse
3B5MTP can be synthesized by a variety of methods. The most common method involves the reaction of 2-methylthiophenol with bromine in acetic acid. This reaction produces 3B5MTP in a yield of 95%. Other methods of synthesis include the reaction of 2-methylthiophenol with bromine in ethanol, the reaction of 2-methylthiophenol with bromine in aqueous solution, and the reaction of 2-methylthiophenol with bromine in dimethylformamide.
Propriétés
IUPAC Name |
3-bromo-5-(2-methylsulfanylphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrOS/c1-16-13-5-3-2-4-12(13)9-6-10(14)8-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNFMHFATIVCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C2=CC(=CC(=C2)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-(2-methylthiophenyl)phenol | |
CAS RN |
1261925-48-7 |
Source


|
| Record name | [1,1′-Biphenyl]-3-ol, 5-bromo-2′-(methylthio)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261925-48-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

